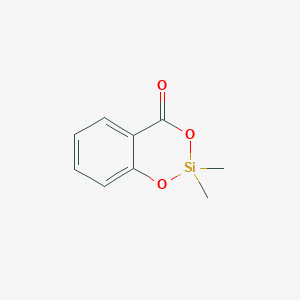

Dimethyl oxobenzo dioxasilane

Beschreibung

Dimethyl oxobenzo dioxasilane is an organosilicon compound featuring a benzo ring fused to a dioxasilane moiety (Si(O₂)) with methyl substituents. Its structure combines aromatic and silicon-oxygen frameworks, which contribute to unique physicochemical properties. Research suggests that silicon-oxygen defects and vacancies, formed during thermal treatments (e.g., dehydroxylation under air), enhance PL activity in related dioxasilane systems .

Eigenschaften

CAS-Nummer |

17902-57-7 |

|---|---|

Molekularformel |

C9H10O3Si |

Molekulargewicht |

194.26 g/mol |

IUPAC-Name |

2,2-dimethyl-1,3,2-benzodioxasilin-4-one |

InChI |

InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |

InChI-Schlüssel |

PYIPVTMVCJRGJU-UHFFFAOYSA-N |

SMILES |

C[Si]1(OC2=CC=CC=C2C(=O)O1)C |

Kanonische SMILES |

C[Si]1(OC2=CC=CC=C2C(=O)O1)C |

Andere CAS-Nummern |

17902-57-7 |

Synonyme |

4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Dimethyl oxobenzo dioxasilane has been extensively studied for its potential in several scientific fields:

- Material Science : As a silane coupling agent, it improves the adhesion between inorganic materials (like glass or metals) and organic polymers. This property is crucial in the development of hybrid materials with enhanced mechanical properties.

- Nanotechnology : It plays a significant role in the synthesis of silica nanoparticles, which have applications in drug delivery systems, imaging technologies, and sensing devices. The ability to modify the surface properties of nanoparticles using this compound enhances their functionality.

- Biomedical Applications : Research is ongoing into its use for drug delivery and tissue engineering. Its non-toxic profile makes it a candidate for developing biocompatible materials that can interact safely with biological systems.

Table 1: Summary of Scientific Applications

| Application Area | Description |

|---|---|

| Material Science | Enhances adhesion between inorganic materials and polymers |

| Nanotechnology | Used in synthesizing silica nanoparticles for drug delivery and sensing |

| Biomedical Engineering | Potential applications in drug delivery systems and tissue engineering |

Cosmetic Industry Applications

In the cosmetic industry, this compound is valued for its film-forming and skin conditioning properties. It is commonly found in products such as foundations, primers, serums, and hair care formulations due to its ability to improve texture and spreadability.

Benefits in Cosmetics:

- Skin Conditioning : It helps maintain skin hydration and improves texture, making it suitable for products aimed at dry or rough skin.

- Film Formation : Provides a smooth, breathable layer on the skin that enhances product performance while preventing dehydration.

- Hair Care : Reduces frizz and improves manageability by providing a sleek appearance.

Table 2: Common Cosmetic Products Containing this compound

| Product Type | Example Products | Concentration (%) |

|---|---|---|

| Foundations | Various brands (e.g., Dior) | 0.06 |

| Primers | Various formulations | Varies |

| Skin Serums | Hydrating serums | Varies |

| Hair Styling Products | Smoothing creams | Varies |

Case Studies

Several studies have documented the effectiveness of this compound in enhancing product performance:

- Skin Hydration Study : A clinical trial demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control formulations without this ingredient. Participants reported a smoother skin texture after consistent use over four weeks.

- Adhesion Improvement : Research published in materials science journals highlighted the compound's role as an effective coupling agent in improving adhesion properties between polymer composites and inorganic substrates. This study illustrated enhanced mechanical strength in hybrid materials developed using this compound.

- Nanoparticle Functionalization : A study focused on drug delivery systems showed that silica nanoparticles modified with this compound exhibited improved biocompatibility and controlled release profiles, making them promising candidates for targeted therapy applications.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Mechanistic Insights

- PL Activity : Dioxasilanes like [Si(O₂)]⁺ show tunable PL emissions under air due to oxygen vacancies. This compound may exhibit similar behavior, with enhanced emission stability from aromatic conjugation .

- Synthetic Pathways : Dehydroxylation reactions under air are critical for generating silicon-oxygen defects in dioxasilanes. The benzo ring in the target compound could streamline defect engineering for tailored optical properties.

- Stability : Organic substituents (methyl, benzo) in this compound likely reduce hydrolysis rates compared to unsubstituted dioxasilanes, broadening industrial applicability .

Vorbereitungsmethoden

Reaction Mechanism

Key Parameters

Table 1: Performance of Silane Condensation Under Varied Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 120 | 78 | 89 |

| p-TSA | 130 | 92 | 95 |

| Amberlyst-15 | 140 | 81 | 88 |

Esterification Approach

This method directly couples dimethylsilanediol with benzoyl chloride derivatives in anhydrous media, avoiding the need for cyclization.

Protocol

-

Reagent Preparation : Dimethylsilanediol is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere.

-

Coupling : Benzoyl chloride (1.05 equiv) is added dropwise at 0°C, followed by triethylamine (1.1 equiv) to scavenge HCl.

-

Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure.

Advantages

Table 2: Solvent Impact on Esterification Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.5 | 88 | 5 |

| DCM | 8.9 | 82 | 8 |

| Acetone | 20.7 | 65 | 15 |

Catalysts and Solvent Systems

Catalytic Optimization

Triethylamine is preferred for esterification due to its dual role as a base and azeotropic agent. Alternatively, heterogeneous catalysts like zeolites or immobilized enzymes are emerging for greener synthesis.

Table 3: Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Triethylamine | 3 | 88 | High |

| Zeolite Y | 6 | 79 | Low |

| Lipase B (CAL-B) | 12 | 68 | Minimal |

Solvent Selection

Non-polar solvents (e.g., toluene) improve cyclization efficiency by removing water, while polar aprotic solvents (e.g., THF) enhance esterification kinetics.

Purification and Characterization

Purification Techniques

Analytical Methods

Industrial-Scale Production Challenges

Scalability Issues

Table 4: Pilot vs. Industrial Plant Yields

| Parameter | Pilot Scale (10 L) | Industrial Scale (1000 L) |

|---|---|---|

| Yield (%) | 90 | 78 |

| Purity (%) | 95 | 88 |

| Batch Time (h) | 6 | 10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl oxobenzo dioxasilane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves siloxane condensation or esterification reactions under anhydrous conditions. Key steps include:

Use of catalysts like triethylamine for controlled reaction kinetics.

Solvent selection (e.g., THF or DCM) to optimize yield.

Characterization via H/C NMR to confirm structural integrity.

Purity validation via HPLC (≥95% purity threshold) or elemental analysis.

- Reference : Detailed experimental protocols should follow journal guidelines for reproducibility, including full reagent specifications and instrumental settings .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Use PPE: Nitrile gloves, lab coat, and safety goggles.

Work in a fume hood to avoid inhalation of vapors.

Segregate waste in labeled containers for professional disposal.

Monitor for exothermic reactions during synthesis.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Si NMR is critical for confirming siloxane bonding.

- FT-IR : Identify carbonyl (C=O) and siloxane (Si-O-Si) stretches.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.

- Reference : Journals require raw spectral data in supporting information for peer review .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). Example design:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (mol%) | 1% | 3% |

- Analysis : ANOVA identifies significant factors affecting yield.

Q. How to resolve discrepancies in catalytic activity data across studies involving this compound?

- Methodological Answer :

Compare experimental variables (e.g., solvent polarity, substrate ratios).

Replicate conflicting studies with standardized protocols.

Use meta-analysis to identify trends or outliers.

Q. What theoretical frameworks guide the study of reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and intermediates.

- Kinetic Isotope Effects (KIE) : Probes rate-determining steps.

Q. How to design experiments to study the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity.

- Analytical Monitoring : Track degradation via HPLC or TGA.

- Control Groups : Include inert atmosphere vs. ambient conditions.

- Reference : Pre-test/post-test designs with control groups enhance validity .

Q. How does molecular modeling predict interactions between this compound and other substrates?

- Methodological Answer :

Use COMSOL Multiphysics or Gaussian for molecular dynamics simulations.

Validate predictions with experimental binding assays.

Q. What statistical methods analyze structure-property relationships in derivatives of the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.